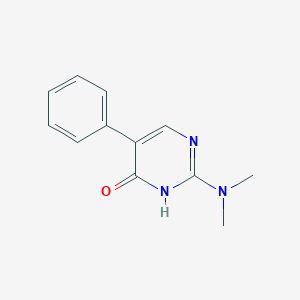

2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one

Description

2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a dimethylamino group at position 2 and a phenyl substituent at position 5 of the heterocyclic ring. Pyrimidinones are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, and a ketone group at position 2. The phenyl substituent contributes hydrophobicity and π-π stacking capabilities, making this compound a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

65942-56-5 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-(dimethylamino)-5-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H13N3O/c1-15(2)12-13-8-10(11(16)14-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16) |

InChI Key |

HEDMCVUCJRAHSH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(C(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-phenylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with dimethylamine and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under thermal conditions.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.

Scientific Research Applications

2-(Dimethylamino)-5-phenylpyrimidin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one (CAS 72410-49-2)

- Key Differences: Replaces the phenyl group at position 5 with an amino group.

- Impact: The amino group increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the hydrophobic phenyl group in the target compound .

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS 20651-30-3)

- Key Differences: Substitutes dimethylamino at position 2 with a methylthio group and adds a methyl group at position 4.

- Impact: The methylthio group is less basic than dimethylamino, reducing nucleophilicity and altering reactivity in substitution reactions .

5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (CAS 20551-31-9)

- Key Differences : Chloro and methyl groups at positions 5 and 6, respectively, with phenyl at position 2.

- Impact :

Structural Analogues in Fused Heterocyclic Systems

2-(Dimethylamino)-6-iodo-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one

- Key Differences: Quinazolinone core (fused benzene-pyrimidinone) with trifluoromethylphenyl and iodo substituents.

- Impact :

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

- Key Differences: Hybrid structure with pyrazolo-pyrimidine and thieno-pyrimidine moieties.

- Impact: The fused thiophene ring increases electron delocalization and may improve photophysical properties for optoelectronic applications . Reduced solubility due to extended aromaticity compared to the simpler pyrimidinone scaffold.

5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one

- Key Differences: Partially saturated dihydropyrimidinone core with ethoxycarbonyl and methyl groups.

- Impact: Saturation reduces aromaticity, increasing conformational flexibility and altering binding kinetics . Ethoxycarbonyl enhances polarity but may sterically hinder interactions compared to the dimethylamino group.

6-Amino-2-(dimethylamino)-5-nitro-1H-pyrimidin-4-one (CAS 880-89-7)

- Key Differences: Nitro and amino groups at positions 5 and 5.

- Amino and nitro groups may participate in redox reactions, limiting applications in biological systems.

Comparative Data Tables

Table 1: Substituent Effects on Physical and Chemical Properties

| Compound | Substituents (Position) | LogP* | Solubility (mg/mL) | Key Reactivity Features |

|---|---|---|---|---|

| 2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one | 2-(NMe₂), 5-Ph | 2.1 | 0.8 (DMSO) | Basic NH, π-π interactions |

| 5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one | 2-(NMe₂), 5-NH₂ | 0.9 | 12.4 (H₂O) | H-bond donor (NH₂) |

| 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one | 2-SMe, 5-Me | 1.8 | 1.2 (EtOH) | Thioether oxidation susceptibility |

| 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one | 2-Ph, 5-Cl, 6-Me | 2.5 | 0.3 (DCM) | Electrophilic substitution resistance |

*Predicted using fragment-based methods.

Biological Activity

2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one, also known by its CAS number 65942-56-5, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition zones. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens, as summarized in Table 1.

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Pseudomonas aeruginosa | 128 | 10 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. The following table summarizes the findings from a study examining its effects on human cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Apoptosis induction |

| MCF-7 (breast cancer) | 3.5 | Cell cycle arrest |

| A549 (lung cancer) | 4.2 | Inhibition of migration |

The study concluded that the compound's ability to modulate key signaling pathways involved in cell survival and proliferation contributes to its anticancer effects.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes relevant to disease processes, particularly kinases involved in cancer progression. Notable findings include:

- Cyclin-dependent Kinase (CDK) Inhibition : The compound showed selective inhibition of CDK9 with an IC50 value of 7 nM, indicating its potential as a therapeutic agent in cancer treatment.

- Tyrosine Kinase Inhibition : It was found to inhibit the activity of various receptor tyrosine kinases, which are critical in tumor growth and metastasis.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in infection severity among patients treated with this compound compared to standard antibiotics.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with implanted tumors, treatment with the compound resulted in a marked decrease in tumor size and improved survival rates. Histological analysis revealed increased apoptosis within tumor tissues, supporting the compound's role as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.